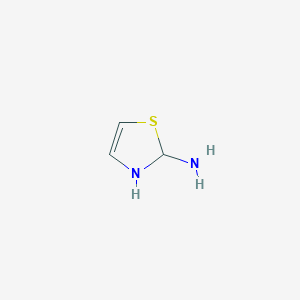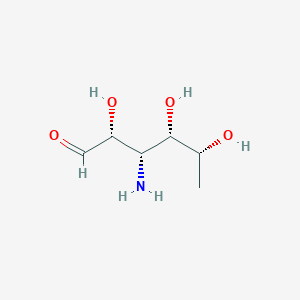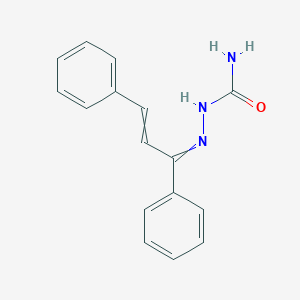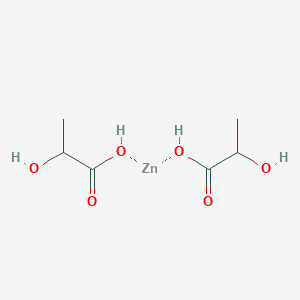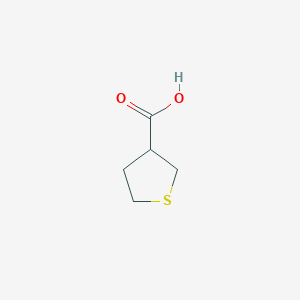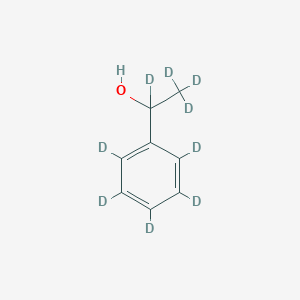
1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol
Overview
Description
1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol, also known as deuterated 1-phenylethanol, is an organic compound with the molecular formula C8H10O. It is a colorless liquid with a mild floral or almond-like odor. This compound is a chiral alcohol and is commonly used in various scientific research applications due to its unique isotopic labeling with deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol can be synthesized through several methods:
Reduction of Acetophenone: One common method involves the reduction of acetophenone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.
Grignard Reaction: Another method involves the reaction of benzaldehyde with methylmagnesium chloride (CH3MgCl) or similar organometallic compounds to produce racemic 1-phenylethanol.
Asymmetric Hydrogenation: Asymmetric hydrogenation of acetophenone using Noyori catalysts under high hydrogen pressure (50 atm) at room temperature can yield enantiomerically pure 1-phenylethanol with high enantiomeric excess (>99% e.e.).
Industrial Production Methods
Industrial production of this compound often involves the reduction of acetophenone using catalytic hydrogenation processes. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol is widely used in scientific research due to its deuterium labeling, which provides unique advantages in various fields:
Chemistry: It is used as a tracer in reaction mechanism studies and kinetic isotope effect experiments.
Medicine: It is used in pharmacokinetic studies to investigate the metabolism and bioavailability of drugs.
Industry: The compound is utilized in the production of deuterated solvents and reagents for NMR spectroscopy.
Mechanism of Action
The mechanism of action of 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol can be compared with other similar compounds, such as:
1-Phenylethanol: The non-deuterated analog of this compound, which lacks the isotopic labeling with deuterium.
2-Phenylethanol: An isomer of 1-phenylethanol with the hydroxyl group attached to the second carbon atom, resulting in different chemical properties and applications.
Benzyl Alcohol: A related compound with the hydroxyl group attached to the benzyl carbon, used in various industrial and pharmaceutical applications.
This compound stands out due to its deuterium labeling, which provides unique advantages in research and industrial applications.
Properties
IUPAC Name |
1,2,2,2-tetradeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-KIVWUKIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575819 | |
| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19547-01-4 | |
| Record name | α-(Methyl-d3)benzene-2,3,4,5,6-d5-methan-α-d-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19547-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50575819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
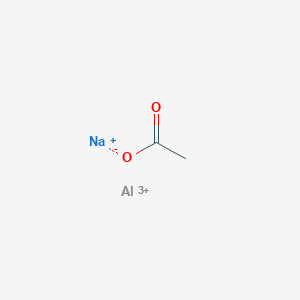
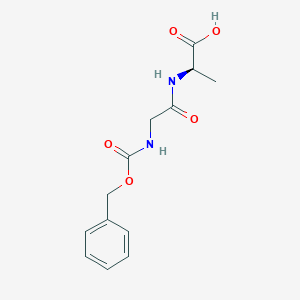
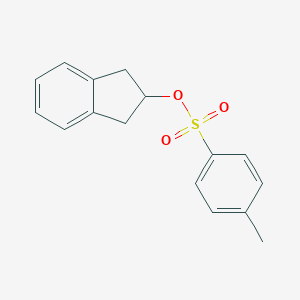
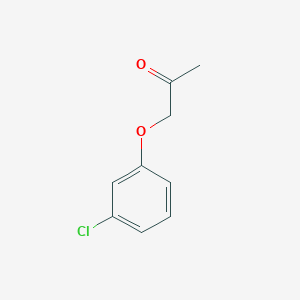
![4-Phenyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B97193.png)
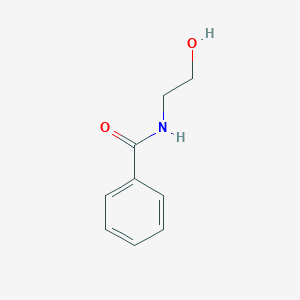
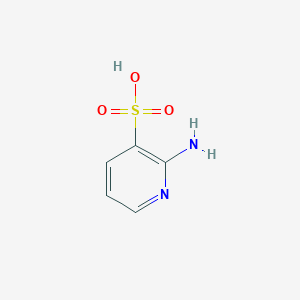
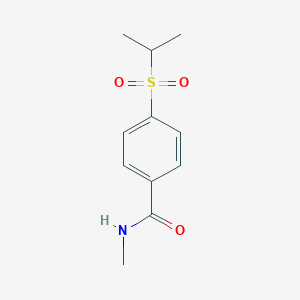
![S-[2-(Dimethylamino)ethyl] ethanethioate](/img/structure/B97198.png)
